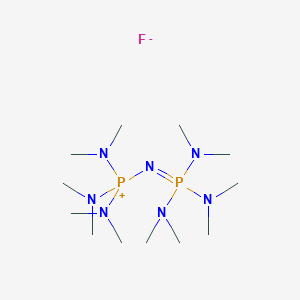
Phosphazenebase P2-F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphazenebase P2-F is a useful research compound. Its molecular formula is C12H36FN7P2 and its molecular weight is 359.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalysis
One prominent application of P2-F is in organocatalysis, specifically in ring-opening polymerization (ROP). Research indicates that when paired with chiral organocatalysts, P2-F enhances both the rate and stereoselectivity of polymerization reactions. For instance, a study demonstrated that using P2-F in conjunction with Takemoto's chiral thiourea catalysts resulted in high monomer conversion rates and the formation of isotactic polylactic acid (PLA) with narrow dispersities .
| Catalyst | Monomer Conversion (%) | Stereoselectivity (Pm) | Reaction Time (hours) |
|---|---|---|---|
| P2-F + TUC | 90 | 0.87 - 0.89 | 4 |
Deprotonation Reactions
P2-F demonstrates exceptional performance in deprotonation reactions, particularly with phosphines. Its high basicity allows for selective deprotonation, which is crucial in synthesizing various organophosphorus compounds . This property has implications for developing new synthetic methodologies in organic chemistry.
Polymer Synthesis
The ability of P2-F to initiate polymerization processes has been extensively studied. In one research project, the use of P2-F led to significant improvements in the molecular weight and polydispersity index of synthesized polymers when compared to traditional bases . This makes it a favorable choice for producing high-performance materials.
High-Performance Polymers
A notable case study involved the synthesis of polyesters through the co-polymerization of phthalic anhydride and epoxides using P2-F as an initiator. The resulting materials exhibited biocompatibility and potential applications in drug delivery systems, showcasing the versatility of phosphazene bases in creating advanced materials .
Catalytic Activity Enhancement
Another study highlighted the role of P2-F in enhancing catalytic activity during the ROP of rac-lactide. The combination of P2-F with specific chiral catalysts resulted in not only high conversion rates but also improved stereochemical control over the polymerization process, thus paving the way for more efficient synthesis techniques .
Propiedades
Número CAS |
137334-99-7 |
|---|---|
Fórmula molecular |
C12H36FN7P2 |
Peso molecular |
359.41 g/mol |
Nombre IUPAC |
tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride |
InChI |
InChI=1S/C12H36N7P2.FH/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;/h1-12H3;1H/q+1;/p-1 |
Clave InChI |
IRKKKQOVDCZGGC-UHFFFAOYSA-M |
SMILES |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
SMILES canónico |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















